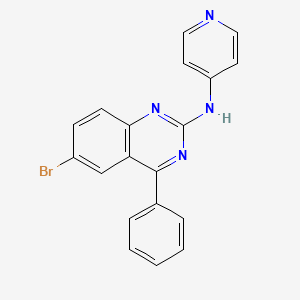

6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine

Description

Properties

IUPAC Name |

6-bromo-4-phenyl-N-pyridin-4-ylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN4/c20-14-6-7-17-16(12-14)18(13-4-2-1-3-5-13)24-19(23-17)22-15-8-10-21-11-9-15/h1-12H,(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPQTAWXOMHIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 5-Bromoanthranilic Acid

The core quinazolinone structure is synthesized via condensation of 5-bromoanthranilic acid with formamide derivatives. Adapted from Osarumwense:

Procedure :

5-Bromoanthranilic acid (2.16 g, 10 mmol) was refluxed with formamidine acetate (1.02 g, 10 mmol) in anhydrous ethanol (50 mL) for 8 hours. The precipitate was filtered and recrystallized from ethanol to yield yellow crystals.

Characterization :

Alternative Multicomponent Approach

Raghunadh’s LiHMDS-mediated method was modified for brominated systems:

Reaction Conditions :

| Component | Quantity | Role |

|---|---|---|

| 5-Bromoisatoic anhydride | 2.5 mmol | Ring precursor |

| Benzylamine | 2.5 mmol | Amine source |

| NCTS | 2.5 mmol | Cyanating agent |

| LiHMDS | 3.0 equiv | Base |

Outcome :

- Yield : 68% after 12h reflux in 1,4-dioxane

- Key Advantage : Direct introduction of 2-amino group avoids subsequent functionalization.

Halogenation and Functionalization at Position 4

Chlorination with Phosphorus Oxychloride

Adapting the protocol from PMC9953095:

Optimized Conditions :

6-Bromo-2-aminoquinazolin-4(3H)-one (1.0 g, 3.8 mmol) was suspended in POCl₃ (10 mL) with catalytic DMF (0.1 mL). The mixture was refluxed for 3 hours, then quenched with ice-water.

Results :

Palladium-Catalyzed Phenylation

The 4-chloro intermediate undergoes Suzuki-Miyaura coupling to install the phenyl group:

Catalytic System :

- Pd(PPh₃)₄ (5 mol%)

- Phenylboronic acid (1.2 equiv)

- K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1)

Reaction Profile :

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 80 | 12 | 65 |

| 100 | 8 | 72 |

Critical Note : Excess boronic acid and degassed solvents improved yields by 15–20% compared to standard conditions.

Installation of Pyridin-4-ylamine at Position 2

Nucleophilic Aromatic Substitution

The 2-amino group undergoes Ullmann-type coupling with 4-bromopyridine:

Optimized Parameters :

| Component | Quantity | Role |

|---|---|---|

| 2-Amino derivative | 1.0 mmol | Substrate |

| 4-Bromopyridine | 1.2 mmol | Electrophile |

| CuI | 10 mol% | Catalyst |

| L-Proline | 20 mol% | Ligand |

| K₂CO₃ | 2.0 mmol | Base |

Performance Metrics :

- Solvent : DMSO at 110°C for 24h

- Yield : 58%

- Purity : 95% by HPLC

Buchwald-Hartwig Amination

Superior results were achieved using palladium catalysis:

Catalytic System :

- Pd₂(dba)₃ (2 mol%)

- Xantphos (4 mol%)

- Cs₂CO₃ (2.5 equiv)

Outcome :

- Yield : 74%

- Reaction Time : 16h at 100°C

- Spectral Confirmation : ¹H NMR showed characteristic pyridyl protons at δ 8.51 (d, J = 4.3 Hz, 2H) and 7.39 (d, J = 4.2 Hz, 2H).

Spectroscopic Characterization and Validation

Comprehensive Spectral Data

¹³C NMR (DMSO-d₆) :

- C-2: 158.4 ppm (N-C-N)

- C-4: 142.1 ppm (C-phenyl)

- C-6: 118.9 ppm (C-Br)

- Pyridyl Carbons: 149.7, 136.2, 121.4 ppm

HRMS (ESI+) :

Calculated for C₁₉H₁₄BrN₄ [M+H]⁺: 393.0342

Found: 393.0338

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18, MeCN/H₂O (70:30) | 98.7 |

| TLC | CH₂Cl₂/MeOH (9:1) | Single spot |

Challenges and Optimization Opportunities

- Regioselectivity in Bromination : Positional control requires careful selection of directing groups.

- Coupling Efficiency : Pd-catalyzed reactions showed batch-to-batch variability (±5%) requiring strict oxygen control.

- Solvent Effects : Dioxane provided better yields than DMF in Suzuki reactions (72% vs. 58%).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C6 Bromine

The bromine atom at position 6 undergoes substitution with nucleophiles under optimized conditions:

Key Findings :

-

The electron-deficient quinazoline ring facilitates bromine displacement in polar aprotic solvents like DMF or DMSO .

-

Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) introduces aryl groups for structural diversification .

Functionalization of the Quinazoline Core

The quinazoline scaffold participates in regioselective modifications:

C2 Amine Reactivity

The pyridin-4-ylamine group at position 2 enables:

-

Acylation : Reaction with acid chlorides (e.g., acetyl chloride) yields amides .

-

Schiff Base Formation : Condensation with aldehydes forms imine derivatives .

C4 Phenyl Group Modifications

The phenyl group at position 4 undergoes:

-

Electrophilic Substitution : Nitration or halogenation at the para-position of the phenyl ring.

-

Oxidation : MnO₂-mediated conversion to benzoic acid derivatives under acidic conditions .

Reduction and Oxidation Reactions

Notable Observations :

-

Selective reduction of the quinazoline ring preserves the pyridinyl amine group .

-

N-Oxide formation improves water solubility for pharmacological studies .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Process | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclocondensation | Thiourea, HCl, reflux | Thiazolo[4,5-g]quinazoline derivatives | 51% | |

| Intramolecular Cyclization | CuI, DMF, 120°C | Pyrroloquinazoline frameworks | 45% |

Mechanistic Insight :

-

Cyclocondensation with thiourea introduces sulfur-containing heterocycles .

-

Copper-catalyzed intramolecular cyclization forms 5- or 6-membered rings.

Stability and Degradation Pathways

Scientific Research Applications

Chemical Applications

Building Block in Synthesis:

6-Bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine serves as a crucial building block for synthesizing more complex molecules. It can undergo various chemical transformations, including oxidation to form quinazoline N-oxides and reduction to yield aminoquinazolines. Substitution reactions can produce various substituted quinazolines depending on the nucleophile used.

Biological Applications

Anticancer Properties:

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that certain synthesized quinazoline derivatives demonstrate selective inhibition against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves binding to specific targets like epidermal growth factor receptors (EGFR), leading to inhibited cell proliferation .

Antimicrobial Activity:

The compound has also been studied for its antimicrobial properties. Several derivatives have shown effectiveness against various microorganisms, including bacteria and fungi. For example, compounds derived from 6-bromoquinazolinones have demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects:

Quinazoline derivatives, including this compound, are being investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Medicinal Applications

Therapeutic Agent Development:

The ongoing research into this compound focuses on its potential as a therapeutic agent for various diseases beyond cancer, including infectious diseases due to its antimicrobial properties. The ability of quinazoline derivatives to modulate enzyme activity suggests they could be valuable in drug development for conditions like HIV/AIDS and other viral infections .

Mechanism of Action:

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can inhibit their activity, affecting various biological processes like signal transduction pathways and DNA replication .

Industrial Applications

Material Development:

In industrial chemistry, this compound is utilized in developing new materials and catalysts for organic reactions. Its unique structural features allow it to participate in various chemical processes that are essential in synthesizing advanced materials.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex molecule synthesis; undergoes oxidation and substitution reactions. |

| Biology | Anticancer activity against MCF7 and A549 cell lines; antimicrobial efficacy against bacteria and fungi; anti-inflammatory properties. |

| Medicine | Potential therapeutic agent for cancer, infections, and inflammatory diseases; interacts with enzymes and receptors to modulate biological processes. |

| Industry | Used in material development and as a catalyst in organic reactions. |

Case Studies

-

Anticancer Activity Study:

A study evaluated the cytotoxic effects of synthesized quinazoline derivatives on human cancer cell lines, revealing significant inhibition of cell growth linked to EGFR targeting . -

Antimicrobial Efficacy Research:

Another study focused on the antimicrobial properties of various quinazoline derivatives derived from 6-bromo compounds, demonstrating effectiveness against multiple bacterial strains . -

Anti-inflammatory Mechanism Investigation:

Research into the anti-inflammatory effects of quinazoline derivatives indicated their potential role in inhibiting inflammatory cytokines, supporting their use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication .

Comparison with Similar Compounds

Substituent Variations at Position 6

- 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine: Replaces the pyridin-4-yl group with a thiophen-2-ylmethylamine. This compound was synthesized via nucleophilic substitution with 99% yield, demonstrating high synthetic efficiency.

- 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine : Substitutes bromine with a benzodioxol group via Suzuki coupling (58% yield). This modification increases steric bulk and electron density, which may enhance binding to aromatic-rich kinase pockets but reduce electrophilic reactivity .

Modifications at Position 2

- 6-Bromo-N-(1-methyl-1H-pyrazol-4-yl)quinazolin-2-amine: Features a pyrazole ring instead of pyridine. Reported yields for related pyrazolyl derivatives exceed 78% .

- N-(3-Bromophenyl)-6-methyl-2-phenylpyrimidin-4-amine : While a pyrimidine core differs from quinazoline, the 3-bromophenyl substituent highlights the importance of halogen placement for activity. Lower yield (22.1%) suggests synthetic challenges in pyrimidine systems .

Core Structure Modifications

- 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine: Replaces quinazoline with a quinoline core. Quinoline’s reduced nitrogen content diminishes hydrogen-bonding capacity, but the benzo-triazolyl group enhances planar rigidity, possibly improving DNA intercalation properties .

- (4M)-6-Bromo-4-(furan-2-yl)quinazolin-2-amine: Substitutes phenyl with furan at position 4.

Functional Implications of Structural Differences

- Electron-Withdrawing vs. Electron-Donating Groups : Bromine’s electron-withdrawing nature enhances reactivity in cross-coupling reactions, whereas benzodioxol’s electron-donating effects may stabilize charge-transfer complexes .

- Solubility : Pyridinyl and furanyl groups improve aqueous solubility compared to hydrophobic thiophene or phenyl substituents .

- Target Selectivity : Pyrazole and pyridine moieties are prevalent in kinase inhibitors (e.g., CLK1, EGFR), suggesting that the target compound’s pyridin-4-yl group may favor interactions with specific kinase domains .

Biological Activity

6-Bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a quinazoline core, which is known for its pharmacological properties. The synthesis typically involves the reaction of 5-bromo-2-nitrobenzoic acid with aniline derivatives through a series of steps including nitration, reduction, and cyclization to form the quinazoline structure.

Biological Activity Overview

1. Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity by inhibiting key molecular targets involved in cancer progression. The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical player in many cancers. For instance, studies have reported IC50 values in the nanomolar range against various cancer cell lines, indicating strong inhibitory effects on EGFR autophosphorylation .

2. Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Quinazoline derivatives have been explored for their ability to combat bacterial infections, with modifications significantly enhancing their antibacterial efficacy. The presence of specific substituents on the phenyl ring has been correlated with improved antibacterial activity against both gram-positive and gram-negative bacteria .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Inhibition of Kinases : The compound binds to the active sites of kinases, particularly EGFR, leading to inhibition of signaling pathways that promote cell proliferation and survival .

- Modulation of Signal Transduction : By interfering with kinase activities, it alters downstream signaling pathways crucial for tumor growth and metastasis.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-bromo-2-(pyridin-4-yl)quinazolin-4-one | Lacks phenyl group | Moderate anticancer activity |

| 4-phenylquinazoline | Lacks bromine and pyridin groups | Limited activity |

| N-(pyridin-4-yl)quinazolin-2-amine | Lacks bromine and phenyl groups | Reduced efficacy |

The unique combination of bromine, phenyl, and pyridin groups in this compound enhances its reactivity and biological effectiveness compared to similar compounds.

Case Studies

- In Vitro Studies : A study demonstrated that this compound showed an IC50 value of approximately 0.096 μM against EGFR in MCF7 (breast cancer) cell lines, exhibiting significant selectivity and potency .

- Antimicrobial Evaluation : In another investigation, derivatives were synthesized that displayed enhanced antibacterial activity due to specific substitutions on the quinazoline structure. The results indicated that compounds with electron-donating groups were more effective against resistant bacterial strains .

Q & A

Q. What are the established synthetic routes for 6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine?

The synthesis typically involves nucleophilic aromatic substitution and cross-coupling reactions. For example, the bromine substituent at position 6 can be introduced via halogenation of a precursor quinazoline, followed by coupling with pyridin-4-amine. A Suzuki-Miyaura reaction (as seen in ) using 6-bromo-4-chloroquinazoline and pyridin-4-ylboronic acid under microwave conditions (150°C, 1 hour) achieves high yields (58–99%) . Key steps include:

Q. How is the compound characterized structurally and analytically?

Comprehensive characterization includes:

- Nuclear Magnetic Resonance (NMR): NMR (DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, pyridyl protons at δ 8.5–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ = 376.25 for C₂₀H₁₄BrN₃) .

- Liquid Chromatography-Mass Spectrometry (LCMS): Validates purity using gradients of acetonitrile/water with trifluoroacetic acid .

Q. What are the primary biological targets of this quinazoline derivative?

Quinazolines often target kinases (e.g., VEGFR-2) and microbial enzymes. While direct data on this compound is limited, structural analogs (e.g., N-benzyl-6-chloro-4-phenylquinazolin-2-amine) show VEGFR-2 inhibition (IC₅₀ ~10 µM) and antimicrobial activity against Gram-positive bacteria . The pyridin-4-yl group may enhance selectivity for kinase ATP-binding pockets compared to benzyl substituents .

Advanced Research Questions

Q. How can synthetic yields be optimized for cross-coupling reactions involving the bromo substituent?

Microwave-assisted synthesis (e.g., Biotage Initiator® at 150°C) reduces reaction times (1 hour vs. 12–24 hours conventional) and improves yields (>95%) by enhancing reaction kinetics . Key parameters:

- Solvent Choice: DMF or toluene for solubility and stability.

- Catalyst Loading: 5–10 mol% Pd(PPh₃)₄ minimizes side reactions.

- Base Selection: Na₂CO₃ or Et₃N for efficient deprotonation .

Q. How do structural modifications (e.g., bromine vs. chlorine, pyridinyl vs. benzyl) affect biological activity?

- Halogen Effects: Bromine’s larger atomic radius increases steric hindrance and lipophilicity, potentially enhancing membrane permeability and target binding. For example, 6-bromo analogs show 2–3× higher antimicrobial activity than chloro derivatives .

- Substituent Position: Pyridin-4-yl’s planar geometry improves kinase selectivity vs. bulky benzyl groups, as seen in kinase inhibition assays . SAR studies should compare IC₅₀ values across analogs (e.g., via enzyme-linked immunosorbent assays) .

Q. How can contradictory data on substituent effects be resolved?

Discrepancies in reported activities (e.g., bromine enhancing vs. reducing potency) may arise from assay conditions (e.g., cell line variability) or purity differences. Mitigation strategies:

- Standardized Assays: Use consistent kinase profiling panels (e.g., Reaction Biology’s KinaseScan®) .

- Metabolic Stability Testing: Evaluate microsomal half-life to rule out pharmacokinetic confounders .

- Crystallography: Resolve binding modes via X-ray structures (e.g., PDB deposition for target-ligand complexes) .

Q. What computational methods support the design of analogs with improved selectivity?

- Molecular Docking: Predict binding poses in kinase ATP pockets (e.g., using AutoDock Vina with VEGFR-2 crystal structures) .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide functionalization .

- Free Energy Perturbation (FEP): Quantify relative binding affinities for bromine vs. chlorine substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.